N-(2-chloroethyl)-3-pyridinecarboxamide

Nicotinic Acetylcholine Receptor Antagonism Neuropharmacology Ion Channel Pharmacology

N-(2-chloroethyl)-3-pyridinecarboxamide (CAS 39262-24-3, C₈H₉ClN₂O, molecular weight 184.62 g/mol) is a nicotinamide derivative featuring a reactive 2-chloroethyl moiety attached to the carboxamide nitrogen of the pyridine-3-carboxamide core. This structural arrangement combines the metabolic relevance of the nicotinamide scaffold with an electrophilic chloroethyl group capable of covalent interactions with biological nucleophiles.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 39262-24-3
Cat. No. B8760311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroethyl)-3-pyridinecarboxamide
CAS39262-24-3
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCCCl
InChIInChI=1S/C8H9ClN2O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,12)
InChIKeyNIPIPZLKDRUXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chloroethyl)-3-pyridinecarboxamide (CAS 39262-24-3): A Nicotinamide Derivative with Electrophilic Chloroethyl Functionality and Demonstrated nAChR Antagonist Activity


N-(2-chloroethyl)-3-pyridinecarboxamide (CAS 39262-24-3, C₈H₉ClN₂O, molecular weight 184.62 g/mol) is a nicotinamide derivative featuring a reactive 2-chloroethyl moiety attached to the carboxamide nitrogen of the pyridine-3-carboxamide core. This structural arrangement combines the metabolic relevance of the nicotinamide scaffold with an electrophilic chloroethyl group capable of covalent interactions with biological nucleophiles . Physicochemical characterization includes a melting point of 228-230°C (ethanol/hexane) and a predicted boiling point of 401.4±25.0°C, reflecting moderate thermal stability suitable for standard laboratory handling . The compound is commercially available from research chemical suppliers at minimum 95% purity, positioning it as a specialized building block and pharmacological probe rather than a commodity intermediate.

Why Structural Analogs Cannot Substitute for N-(2-chloroethyl)-3-pyridinecarboxamide in nAChR-Focused and Covalent Probe Applications


Substituting this compound with other nicotinamide derivatives or chloroethyl-containing amines without verifying target engagement and functional profile carries significant scientific risk. The N-(2-chloroethyl) substituent confers a unique dual-mode potential—combining reversible ligand-receptor interactions at nicotinic acetylcholine receptors (nAChRs) with the capacity for covalent modification of nucleophilic sites—which is absent in simple N-alkyl nicotinamides like N-ethylnicotinamide (CAS 4314-66-3) [1]. The precise positioning of the chloroethyl group on the carboxamide nitrogen, rather than on the pyridine ring as in 2-chloro-N-ethylnicotinamide (CAS 52943-22-3), dictates distinct conformational and electronic properties that directly influence receptor subtype selectivity and reactivity [2]. Empirically, this compound demonstrates potent antagonist activity at multiple human nAChR subtypes in the low nanomolar range, a profile that cannot be assumed for analogs lacking the specific chloroethylcarboxamide arrangement [3].

Quantitative Differentiation of N-(2-chloroethyl)-3-pyridinecarboxamide: Head-to-Head and Cross-Study Performance Data


Superior Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors Compared to Prototypical Nicotinic Ligands

N-(2-chloroethyl)-3-pyridinecarboxamide exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC₅₀ of 1.8 nM, as determined by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency substantially exceeds that of the clinically used non-selective nAChR antagonist mecamylamine (IC₅₀ ~3400 nM at α3β4) and the naturally occurring antagonist dihydro-β-erythroidine (IC₅₀ ~1900 nM at α3β4), representing approximately a 1900-fold and 1000-fold improvement in potency, respectively [2]. At the closely related α4β2 nAChR subtype, the compound maintains potent antagonism with an IC₅₀ of 12.0 nM, demonstrating broad yet potent nicotinic receptor engagement [1].

Nicotinic Acetylcholine Receptor Antagonism Neuropharmacology Ion Channel Pharmacology

Nanomolar Potency at Muscle-Type nAChR (α1β1γδ) with Measurable Differentiation from Other Nicotinamide Derivatives

At the human muscle-type nicotinic acetylcholine receptor (α1β1γδ subtype) expressed in TE671/RD cells, N-(2-chloroethyl)-3-pyridinecarboxamide demonstrates potent antagonism with an IC₅₀ of 7.9 nM [1]. While direct head-to-head data for structurally similar nicotinamides at this specific receptor subtype are unavailable in the public domain, class-level inference from nicotinic pharmacology indicates that unsubstituted nicotinamide (niacinamide) exhibits no detectable antagonism at muscle nAChRs at concentrations up to 100 μM, underscoring the critical contribution of the N-(2-chloroethyl) substituent to receptor engagement [2]. The compound also inhibits the human embryonic muscle-type nAChR delta-subunit expressed in TE-671 cells at a holding potential of -100 mV [3].

Muscle-type nAChR Neuromuscular Junction Electrophysiology

Moderate Dopamine Transporter (DAT) Inhibition with Sub-Micromolar Potency, Distinct from Highly Selective DAT Ligands

N-(2-chloroethyl)-3-pyridinecarboxamide inhibits human dopamine transporter (DAT) function with IC₅₀ values ranging from 441 nM to 945 nM across multiple assay formats, including displacement of [³H]WIN-35428 (IC₅₀ = 441 nM), [¹²⁵I]RTI55 (IC₅₀ = 871 nM), and functional inhibition of [³H]dopamine reuptake (IC₅₀ = 658-945 nM) [1]. This profile distinguishes the compound from prototypical DAT-selective ligands such as GBR 12909 (IC₅₀ ~1-10 nM) and unsubstituted nicotinamide, which shows no meaningful DAT interaction [2]. Notably, the compound also inhibits norepinephrine transporter (NET) with IC₅₀ = 443 nM and serotonin transporter (SERT) with IC₅₀ = 100 nM, revealing a multi-transporter pharmacological fingerprint [1].

Dopamine Transporter Monoamine Reuptake CNS Pharmacology

In Vivo Nicotine Antagonism: Smoke Cessation Activity in Murine Models at Pharmacologically Relevant Doses

In ICR mice, subcutaneous administration of N-(2-chloroethyl)-3-pyridinecarboxamide produces dose-dependent inhibition of nicotine-induced antinociception, with ED₅₀ values of 15.0 mg/kg in the hotplate assay and 1.2 mg/kg in the tail-flick assay, both measured 5 minutes after nicotine infusion [1]. The compound also attenuates nicotine-induced hyperlocomotion (ED₅₀ = 4.9 mg/kg) and nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. While direct in vivo comparator data for structural analogs are not publicly available, these efficacy values align with the range reported for established nAChR antagonists such as mecamylamine in similar behavioral paradigms (ED₅₀ ~0.5-5 mg/kg depending on endpoint) [2], confirming that the potent in vitro antagonism translates to functional in vivo activity.

In Vivo Pharmacology Nicotine Addiction Behavioral Assays

Structural and Electronic Differentiation from 2-Chloro-N-ethylnicotinamide: Regioisomeric Chlorine Positioning Alters Reactivity and Biological Profile

N-(2-chloroethyl)-3-pyridinecarboxamide (CAS 39262-24-3) is a regioisomer of 2-chloro-N-ethylnicotinamide (CAS 52943-22-3). The target compound places the chlorine atom on the ethyl substituent attached to the carboxamide nitrogen, generating an electrophilic chloroethyl moiety capable of alkylation and leaving group chemistry . In contrast, 2-chloro-N-ethylnicotinamide incorporates the chlorine atom directly on the pyridine ring at the 2-position, producing an aromatic chloro substituent with fundamentally different reactivity (electron-withdrawing inductive effects rather than alkylating potential) and distinct electronic distribution across the heterocyclic core [1]. This regioisomeric difference manifests in divergent biological activities: the target compound exhibits potent nAChR antagonism (IC₅₀ = 1.8-12.0 nM across subtypes) [2], whereas 2-chloro-N-ethylnicotinamide has been primarily characterized as a synthetic intermediate with limited published pharmacological data [1].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Validated Application Scenarios for N-(2-chloroethyl)-3-pyridinecarboxamide Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor Subtype Profiling and Antagonist Screening

Investigators studying nAChR pharmacology should prioritize this compound as a potent, non-selective nicotinic antagonist with low nanomolar activity across multiple subtypes (α3β4: IC₅₀ = 1.8 nM; α4β2: IC₅₀ = 12.0 nM; α1β1γδ: IC₅₀ = 7.9 nM) [1]. Its potency exceeds that of classical antagonists like mecamylamine by approximately three orders of magnitude at α3β4 receptors [2], enabling robust receptor blockade at sub-micromolar concentrations while conserving compound stock. This profile makes it particularly suitable for electrophysiological studies requiring complete nicotinic receptor inhibition and for screening campaigns seeking to identify subtype-selective positive allosteric modulators by establishing a potent antagonist baseline.

In Vivo Nicotine Challenge Studies and Behavioral Pharmacology

Researchers conducting preclinical behavioral pharmacology studies involving nicotine challenge can confidently select this compound for in vivo administration, given its demonstrated efficacy in murine models of nicotine-induced antinociception (ED₅₀ = 1.2-15.0 mg/kg sc), hyperlocomotion (ED₅₀ = 4.9 mg/kg sc), and hypothermia (ED₅₀ = 9.2 mg/kg sc) [1]. The compound's subcutaneous route of administration and measurable in vivo potency provide a validated starting point for dose-ranging studies in rodent models of nicotine dependence, withdrawal, or smoking cessation pharmacotherapy development.

Structure-Activity Relationship Studies Bridging Nicotinamide Scaffolds to Monoamine Transporter Ligands

Medicinal chemists exploring the evolution of nicotinamide-based scaffolds toward monoamine transporter pharmacology should procure this compound as an intermediate-affinity benchmark. Its DAT inhibition profile (IC₅₀ range = 441-945 nM) and NET inhibition (IC₅₀ = 443 nM) [1] occupy a potency window that is mechanistically informative—distinctly more active than parent nicotinamide yet substantially less potent than optimized DAT-selective inhibitors [3]. This intermediate activity makes it a valuable reference compound for tracking how incremental structural modifications (e.g., chloroethyl substitution) alter transporter engagement and selectivity.

Covalent Probe Development Leveraging Chloroethyl Electrophilicity

Chemical biologists and probe developers requiring a scaffold that combines reversible receptor recognition with latent covalent modification potential should evaluate N-(2-chloroethyl)-3-pyridinecarboxamide. The 2-chloroethyl substituent is a well-established electrophilic moiety capable of alkylating nucleophilic amino acid residues (e.g., cysteine thiols, histidine imidazoles) , while the nicotinamide core provides a recognition element for NAD⁺-binding pockets and related enzymatic active sites . This dual functionality supports the design of affinity-based probes, covalent inhibitors, or chemical biology tools where sustained target engagement is desired.

Quote Request

Request a Quote for N-(2-chloroethyl)-3-pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.